molecular formula C7H10ClFN2O2S B1469351 2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride CAS No. 1192348-19-8

2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride

Cat. No.: B1469351
CAS No.: 1192348-19-8
M. Wt: 240.68 g/mol
InChI Key: ZEVLYIJRWXWQPB-UHFFFAOYSA-N
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Description

2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C7H9FN2O2S·HCl. It is known for its applications in various scientific fields, particularly in biochemistry and medicinal chemistry. This compound is often used as a building block in the synthesis of more complex molecules and has shown potential in various biochemical assays.

Preparation Methods

The synthesis of 2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzenesulfonyl chloride.

    Aminomethylation: The 4-fluorobenzenesulfonyl chloride undergoes aminomethylation using formaldehyde and ammonium chloride to introduce the aminomethyl group.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

Common reagents used in these reactions include formaldehyde, ammonium chloride, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride has several scientific research applications:

    Biochemistry: It is used as a protease inhibitor in various biochemical assays.

    Medicinal Chemistry: The compound serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be irreversible, depending on the nature of the enzyme and the binding interaction.

Comparison with Similar Compounds

Similar compounds to 2-Aminomethyl-4-fluorobenzenesulfonamide hydrochloride include:

    4-Aminomethylbenzenesulfonamide hydrochloride: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    2-Aminomethyl-4-chlorobenzenesulfonamide hydrochloride: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(aminomethyl)-4-fluorobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S.ClH/c8-6-1-2-7(13(10,11)12)5(3-6)4-9;/h1-3H,4,9H2,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVLYIJRWXWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Step 3) To a solution of N-(5-fluoro-2-sulfamoylbenzyl)acetamide obtained in Step 2 (2.7 g) in ethanol (20 ml) was added hydrochloric acid (10 ml) at room temperature, and the mixture was stirred with heating under reflux for 3 hr, and then overnight at 80° C. The solvent was evaporated under reduced pressure. The residue was collected by filtration, and washed with diethyl ether to give 2-(aminomethyl)-4-fluorobenzenesulfonamide hydrochloride (1.49 g) as a white solid.
Name
N-(5-fluoro-2-sulfamoylbenzyl)acetamide
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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